1-Ethyl-7-methylnaphthalene
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Overview
Description
1-Ethyl-7-methylnaphthalene is an organic compound with the molecular formula C13H14 and a molecular weight of 170.2503 It is a derivative of naphthalene, characterized by the presence of an ethyl group at the first position and a methyl group at the seventh position on the naphthalene ring
Preparation Methods
The synthesis of 1-ethyl-7-methylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene derivatives. For instance, the reaction of 1-methylnaphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-7-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at specific positions on the naphthalene ring. Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Scientific Research Applications
1-Ethyl-7-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
1-Ethyl-7-methylnaphthalene can be compared with other naphthalene derivatives, such as:
1-Methylnaphthalene: Similar structure but lacks the ethyl group, leading to different chemical properties and reactivity.
2-Methylnaphthalene: Another isomer with the methyl group at the second position, affecting its chemical behavior and applications.
2-Ethyl-1-methylnaphthalene: Similar to this compound but with different substitution patterns, resulting in unique properties.
Properties
CAS No. |
31032-92-5 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethyl-7-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-5-4-6-12-8-7-10(2)9-13(11)12/h4-9H,3H2,1-2H3 |
InChI Key |
RMNXENIUPGSVHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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